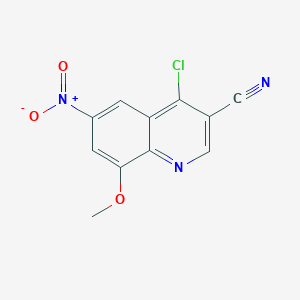
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro-
Overview
Description
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- is a quinoline derivative known for its diverse applications in scientific research. Quinoline derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications . This compound, with its unique structural features, has garnered attention for its potential in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and cyanide sources for the cyano group introduction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted quinolines, and various other functionalized quinoline compounds .
Scientific Research Applications
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methoxyquinoline-3-carbonitrile
- 8-Methoxy-6-nitroquinoline-3-carbonitrile
- 4-Chloro-8-methoxyquinoline-3-carbonitrile
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and cyano groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C11H6ClN3O3 |
|---|---|
Molecular Weight |
263.63 g/mol |
IUPAC Name |
4-chloro-8-methoxy-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O3/c1-18-9-3-7(15(16)17)2-8-10(12)6(4-13)5-14-11(8)9/h2-3,5H,1H3 |
InChI Key |
QEYAMZRQGHAJKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















